molecular formula C17H19N3O2 B11443335 N-(2,5-dimethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine

N-(2,5-dimethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine

Cat. No.: B11443335
M. Wt: 297.35 g/mol
InChI Key: LQRJXDMJBAWNGS-UHFFFAOYSA-N
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Description

N-[(2,5-DIMETHOXYPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-AMINE is a synthetic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a benzodiazole ring system substituted with a dimethoxyphenylmethyl group and a methyl group. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-DIMETHOXYPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-AMINE typically involves the reaction of 2,5-dimethoxybenzyl chloride with 1-methyl-1H-benzodiazole-5-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-DIMETHOXYPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphenylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazoles with various functional groups.

Scientific Research Applications

N-[(2,5-DIMETHOXYPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-AMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,5-DIMETHOXYPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A potent hallucinogen with a similar structural motif.

    2-(4-Chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25C-NBOMe): Another hallucinogenic compound with structural similarities.

    2-(2,5-Dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25H-NBOMe): A related compound with similar chemical properties.

Uniqueness

N-[(2,5-DIMETHOXYPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-AMINE is unique due to its specific substitution pattern on the benzodiazole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-1-methylbenzimidazol-5-amine

InChI

InChI=1S/C17H19N3O2/c1-20-11-19-15-9-13(4-6-16(15)20)18-10-12-8-14(21-2)5-7-17(12)22-3/h4-9,11,18H,10H2,1-3H3

InChI Key

LQRJXDMJBAWNGS-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)NCC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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